molecular formula C13H16BrN5O4 B1619168 [4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol CAS No. 13089-45-7

[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Cat. No. B1619168
CAS RN: 13089-45-7
M. Wt: 386.2 g/mol
InChI Key: GDKUQUVKGLVGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is a useful research compound. Its molecular formula is C13H16BrN5O4 and its molecular weight is 386.2 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

13089-45-7

Product Name

[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Molecular Formula

C13H16BrN5O4

Molecular Weight

386.2 g/mol

IUPAC Name

[4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C13H16BrN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-10-6(18-12(19)14)9(15)16-4-17-10/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,16,17)

InChI Key

GDKUQUVKGLVGBN-UHFFFAOYSA-N

SMILES

CC1(OC2C(OC(C2O1)N3C4=NC=NC(=C4N=C3Br)N)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C4=NC=NC(=C4N=C3Br)N)CO)C

Origin of Product

United States

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